molecular formula C9H8F3IN2 B15197409 5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline

5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline

Cat. No.: B15197409
M. Wt: 328.07 g/mol
InChI Key: SYXSDAXINLMUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of iodine and trifluoromethyl groups in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodoaniline with trifluoroacetic acid and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, which lacks the iodine and trifluoromethyl groups.

    2-Iodoquinazoline: Similar structure but without the trifluoromethyl group.

    4-(Trifluoromethyl)quinazoline: Similar structure but without the iodine atom.

Uniqueness

5,6,7,8-Tetrahydro-2-iodo-4-(trifluoromethyl)quinazoline is unique due to the presence of both iodine and trifluoromethyl groups. These groups enhance its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8F3IN2

Molecular Weight

328.07 g/mol

IUPAC Name

2-iodo-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C9H8F3IN2/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H2

InChI Key

SYXSDAXINLMUNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

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